MI-1061 (Tfa)
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Overview
Description
MI-1061 (TFA) is a potent, orally bioavailable, and chemically stable inhibitor of the interaction between MDM2 and p53. This compound has shown significant potential in activating p53 and inducing apoptosis in tumor tissues, making it a promising candidate for anti-cancer therapies .
Preparation Methods
The synthesis of MI-1061 (TFA) involves several steps, including the formation of key intermediates and the final product under specific reaction conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and chemical stability .
Chemical Reactions Analysis
MI-1061 (TFA) undergoes various chemical reactions, primarily focusing on its interaction with MDM2 and p53. The compound is known to induce apoptosis through the activation of p53. Common reagents and conditions used in these reactions include specific solvents like DMSO, which enhances the solubility of the compound . The major products formed from these reactions are related to the inhibition of the MDM2-p53 interaction, leading to tumor regression .
Scientific Research Applications
MI-1061 (TFA) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the MDM2-p53 interaction and its inhibition.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Explored as a potential anti-cancer therapeutic agent due to its ability to activate p53 and induce tumor regression.
Industry: Utilized in the development of new anti-cancer drugs and therapies
Mechanism of Action
The mechanism of action of MI-1061 (TFA) involves the inhibition of the interaction between MDM2 and p53. By binding to MDM2, the compound prevents the degradation of p53, leading to the activation of p53-dependent pathways. This activation results in the induction of apoptosis in tumor cells, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
MI-1061 (TFA) is unique due to its high potency, oral bioavailability, and chemical stability. Similar compounds include other MDM2 inhibitors, such as:
Nutlin-3: Another MDM2 inhibitor that activates p53 but may have different pharmacokinetic properties.
RG7112: A clinical-stage MDM2 inhibitor with similar mechanisms but varying efficacy and stability.
AMG 232: Known for its potent inhibition of MDM2, but with different bioavailability and stability profiles
MI-1061 (TFA) stands out due to its specific binding affinity and stability, making it a valuable compound in cancer research and therapy development.
Properties
InChI |
InChI=1S/C30H26Cl2FN3O4.C2HF3O2/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39;3-2(4,5)1(6)7/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39);(H,6,7)/t23-,25+,30+;/m0./s1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEFTHDIYIEZGS-FLLZXHAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27Cl2F4N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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